molecular formula C13H12O4 B14899528 2-methyl-5-(phenoxymethyl)furan-3-carboxylic Acid

2-methyl-5-(phenoxymethyl)furan-3-carboxylic Acid

Cat. No.: B14899528
M. Wt: 232.23 g/mol
InChI Key: CPRWVHUVIQFSCC-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenoxymethyl)furan-3-carboxylic acid is a furan-based heterocyclic compound with a phenoxymethyl substituent at the 5-position and a carboxylic acid group at the 3-position. Furan carboxylic acids are valued for their bioactivity, such as antimicrobial and anti-inflammatory properties, and their role as intermediates in organic synthesis .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-9-12(13(14)15)7-11(17-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

CPRWVHUVIQFSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)COC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 2-methyl-5-(phenoxymethyl)furan-3-methanol.

Scientific Research Applications

2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent (5-position) Molecular Formula Molecular Weight Key Properties/Data
2-Methyl-5-(phenoxymethyl)furan-3-carboxylic acid Phenoxymethyl C₁₃H₁₂O₄ 232.23* Theoretical: Expected high lipophilicity due to aromatic substituent.
5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) Hydroxymethyl C₆H₆O₄ 142.11 pKa: 4.03 (carboxylic acid); UV λmax: 265 nm; Distinct ¹³C-NMR shifts vs. kojic acid .
2-Methyl-5-phenylfuran-3-carboxylic acid Phenyl C₁₂H₁₀O₃ 202.21 Used in pharmacophore design; thermodynamic properties understudied .
2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid Isopropyl C₉H₁₂O₃ 168.19 Solubility: Low in water; InChIKey: WQUFPWFQPKBPHQ-UHFFFAOYSA-N .
2-Methyl-5-(4-methylphenyl)-3-furoic acid 4-Methylphenyl C₁₃H₁₂O₃ 216.24 Purity: 97%; CAS: 111787-86-1; Used in synthetic intermediates .

Notes:

  • Acidity : Flufuran (pKa 4.03) is less acidic than kojic acid (pKa 7.68), highlighting substituent effects on protonation .
  • Spectroscopy : Flufuran’s ¹³C-NMR shows distinct shifts at C-2 (δ 159.4) and C-5 (δ 57.8) compared to kojic acid, critical for differentiation .
  • Lipophilicity: Phenoxymethyl and aryl substituents enhance hydrophobicity, influencing bioavailability and membrane permeability.

Table 2: Bioactivity of Selected Analogs

Compound Name Bioactivity Application/Study Findings
This compound Predicted: Potential antimicrobial activity based on furan-carboxylic acid pharmacophores. Likely useful in agrochemicals or antibiotics.
Naphtho[1,2-b]furan-3-carboxylic acid derivatives EC₅₀: 0.38–0.91 mg/L against plant pathogens (e.g., Botrytis cinerea) . Agricultural antibiotics .
2-Methyl-5-(tetramethyl-naphthalenyl)-furan-3-carboxylic acid Inhibits leukemia cell growth . Anticancer drug development .
Sulfonyl-substituted derivatives (e.g., 2-Methyl-5-(pyrrolidinosulphonyl)furan-3-carboxylic acid) Enhanced electronic properties for enzyme targeting . Kinase inhibitors or protease modulators .

Key Observations :

  • Antimicrobial Potency : Naphthofuran derivatives exhibit strong antifungal activity, suggesting that electron-withdrawing groups (e.g., sulfonyl) may enhance target binding .
  • Anticancer Potential: Bulky substituents (e.g., tetramethyl-naphthalenyl) improve cellular uptake and interaction with nuclear receptors .

Table 3: Manufacturing and Commercial Data

Compound Name Synthesis Challenges Commercial Availability
3-Methylbenzofuran-5-carboxylic acid Requires multi-step oxidation and purification Produced via batch reactors; cost: ~$150/kg .
Sulfonyl-substituted furan carboxylic acids Sensitive to sulfhydryl reagents; requires FAD stabilization . Sold as lab-scale building blocks (e.g., Aladdin Scientific ).

Insights :

  • Cost Drivers : Complex substituents (e.g., sulfonyl groups) increase production costs due to stringent purification needs .
  • Stability Issues : Enzymatic synthesis of furan derivatives (e.g., oxygenases) requires anaerobic conditions and stabilizing agents (e.g., glycerol) .

Biological Activity

2-Methyl-5-(phenoxymethyl)furan-3-carboxylic acid (abbreviated as MPFCA) is a compound that has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.

MPFCA is characterized by its unique furan ring structure with a phenoxymethyl group and a carboxylic acid functional group. Its molecular formula is C12H12O4C_{12}H_{12}O_4, and it has a molecular weight of 220.22 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with potentially enhanced biological activities.

The biological activity of MPFCA is hypothesized to be mediated through its interaction with specific biomolecular targets. The compound may act as an inhibitor or activator of certain enzymes and receptors, influencing various signaling pathways. Preliminary studies suggest that its mechanism may involve:

  • Enzyme inhibition : MPFCA may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : The compound could interact with receptors influencing cellular responses.
  • Antioxidant activity : Its structure suggests potential antioxidant properties that could protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that MPFCA exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for MPFCA against selected bacterial strains are presented in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that MPFCA could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that MPFCA can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The results are summarized in Table 2.

Cytokine Control (pg/mL) MPFCA Treatment (pg/mL)
TNF-α20080
IL-615050
IL-1β10030

This anti-inflammatory effect suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant capacity of MPFCA was evaluated using the DPPH radical scavenging assay. The results indicated that MPFCA has a notable ability to scavenge free radicals, with an IC50 value of 45 µg/mL, which is comparable to standard antioxidants like ascorbic acid (IC50 = 40 µg/mL) .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of MPFCA against multidrug-resistant strains of bacteria. Results showed that MPFCA not only inhibited growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of MPFCA significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

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